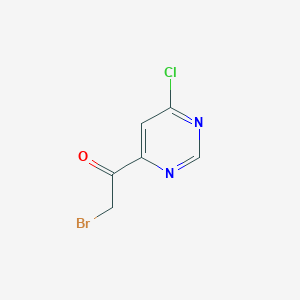
2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 g/mol . It is a brominated ethanone derivative with a chloropyrimidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone typically involves the bromination of 1-(6-chloropyrimidin-4-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the process likely involves large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 1-(6-chloropyrimidin-4-yl)ethanol.
Oxidation: 2-Bromo-1-(6-chloropyrimidin-4-yl)acetic acid.
Scientific Research Applications
2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As a precursor for agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom and the carbonyl group are key reactive sites that participate in substitution and reduction reactions, respectively. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-pyrimidinyl)ethanone: Similar structure but lacks the chlorine atom on the pyrimidine ring.
2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone: Similar structure with a different position of the chlorine atom.
2-Bromo-1-(6-chloropyridin-3-yl)ethanone: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which enhances its reactivity and versatility in chemical synthesis. This dual halogenation allows for selective functionalization and modification, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C6H4BrClN2O |
|---|---|
Molecular Weight |
235.46 g/mol |
IUPAC Name |
2-bromo-1-(6-chloropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H4BrClN2O/c7-2-5(11)4-1-6(8)10-3-9-4/h1,3H,2H2 |
InChI Key |
BLNLVVBXLVZQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















